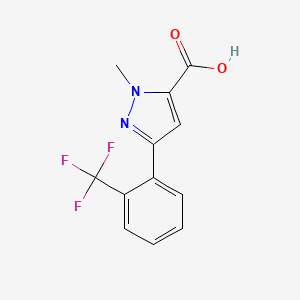

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid

Description

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a trifluoromethylphenyl substituent at the 5-position and a methyl group at the 2-position of the pyrazole ring.

Properties

IUPAC Name |

2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANXIFBFJRWSDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of pyrazole boronic esters with 2-bromotrifluoromethylbenzene enables precise installation of the aryl group. Key parameters include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or Cs₂CO₃.

This method offers excellent regiocontrol and compatibility with sensitive functional groups like esters, which are later hydrolyzed to carboxylic acids.

Direct Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with trifluoromethylating reagents (e.g., CF₃Cu). For example:

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced via hydrolysis of ester precursors. A representative procedure from involves:

-

Ester Hydrolysis :

-

Alternative Routes :

Optimization Challenges and Solutions

Regioselectivity in Cyclization

The use of microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity (>95%) compared to conventional heating. Computational modeling (DFT) aids in predicting favorable transition states for cyclization.

Purification of Hydrophobic Intermediates

The trifluoromethyl group imparts high lipophilicity, complicating purification. Solutions include:

-

Chromatography : Silica gel with ethyl acetate/hexane (3:7).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | High regiocontrol, mild conditions | Cost of palladium catalysts | 70–80 |

| Nucleophilic Substitution | No transition metals | Requires activated aryl halides | 50–65 |

| Direct Cyclization | One-step synthesis | Limited substrate scope | 60–85 |

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to optimize exothermic steps (e.g., cyclization). Key metrics:

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H trifluoromethylation avoids pre-functionalized intermediates:

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Analysis

Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic resistance compared to electron-donating substituents like furyl (in and ). This property is critical for bioavailability in agrochemical applications .

Synthesis Methods: The 5-bromo derivative is synthesized via a one-pot reaction with high yield and minimal by-products, emphasizing industrial scalability . In contrast, the furyl-containing analogs () are commercially available, suggesting established synthetic routes.

Physical Properties :

- The furyl derivative () has a documented melting point (130°C with decomposition), while data for the trifluoromethylphenyl analog are unavailable. The -CF₃ group likely increases thermal stability due to strong C-F bonds.

Biological Relevance: Pyrazole-3-carboxylic acids with halogen or heteroaryl substituents (e.g., 5-bromo, 3-chloropyridyl) exhibit insecticidal activity, as seen in chlorantraniliprole intermediates .

Contradictions and Limitations

- and mention unrelated compounds (tetrazoles and perfluorinated acrylates), limiting direct comparisons.

Biological Activity

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by its pyrazole ring, which is substituted with a trifluoromethyl-phenyl group and a carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : 2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid

- Molecular Formula : C₁₂H₉F₃N₂O₂

- CAS Number : 1245087-43-7

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, certain pyrazole-based compounds have shown significant apoptotic effects and enhanced caspase-3 activity, suggesting their role as potential anticancer agents .

Antimicrobial Activity

The biological evaluation of related pyrazole compounds has demonstrated promising antimicrobial activities. For example, derivatives have been tested against various bacterial strains, showing effective inhibition of Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of these compounds, contributing to their efficacy .

Anti-inflammatory Effects

Compounds within the pyrazole class have also been investigated for their anti-inflammatory properties. Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly affect the anti-inflammatory potency .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, leading to reduced lactate production and glycolysis in cancer cells .

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells has been linked to increased caspase activity and morphological changes observed during cellular assays .

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, these compounds may reduce the synthesis of pro-inflammatory mediators, thus alleviating inflammation .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via pyrazole ring functionalization. A typical approach involves coupling 2-trifluoromethylphenyl boronic acid derivatives with pre-functionalized pyrazole intermediates under Suzuki-Miyaura conditions (e.g., Pd catalysts, base, and inert atmosphere). Key intermediates include brominated pyrazole-carboxylic acids, as seen in analogous syntheses of 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid . Optimized conditions (e.g., DMF/water solvent systems, K₃PO₄ base) yield high purity with minimal by-products.

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include:

- Growing crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Collecting intensity data with a diffractometer (Cu-Kα radiation).

- Solving the structure using direct methods (SHELXS) and refining with SHELXL, accounting for hydrogen bonding and disorder .

- Validation using R-factors and residual electron density maps.

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 6.5–8.5 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR).

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- HPLC-MS : Confirm molecular weight (exact mass: ~295.06 g/mol) and purity (>95%) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazole functionalization?

- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. For example:

- Electrophilic Substitution : Electron-withdrawing groups (e.g., -CF₃) direct bromination to the 5-position of the pyrazole ring.

- Cross-Coupling : Pd-catalyzed reactions favor coupling at the less hindered 5-position. Computational modeling (DFT) can predict reactive sites .

- Data Analysis : Compare NMR spectra of intermediates (e.g., brominated vs. non-brominated derivatives) to track regiochemical outcomes .

Q. What intermolecular interactions stabilize the solid-state structure of this compound?

- Methodological Answer : Graph-set analysis (Etter’s formalism) identifies hydrogen-bonding motifs:

- Carboxylic Acid Dimers : R₂²(8) motifs via O-H···O interactions.

- C-F···H Interactions : Weak hydrogen bonds between CF₃ and adjacent aromatic protons.

- π-Stacking : Trifluoromethylphenyl groups enhance packing efficiency. Use Mercury software to visualize and quantify interactions .

Q. How can structure-activity relationships (SAR) be explored for bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace -CF₃ with -Cl or -CH₃ to assess electronic effects.

- Biological Assays : Test derivatives for insecticidal activity (e.g., receptor binding assays) based on pyrazole-based scaffolds in agrochemicals .

- Computational Modeling : Dock ligands into target proteins (e.g., Ryanodine receptors) using AutoDock Vina to predict binding affinities .

Q. What challenges arise in refining crystallographic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.